ACP-319 is a selective inhibitor targeting the phosphoinositide 3-kinase delta pathway, primarily utilized in the treatment of chronic lymphocytic leukemia. This compound has garnered attention due to its potential to enhance the efficacy of other cancer therapies, particularly those involving Bruton tyrosine kinase inhibitors. The combination of ACP-319 with other agents has shown promise in preclinical studies, indicating its role in improving therapeutic outcomes in hematological malignancies.
ACP-319 is classified as a small molecule inhibitor specifically targeting the delta isoform of phosphoinositide 3-kinase. It is derived from a series of chemical modifications aimed at enhancing selectivity and potency against specific kinases involved in cancer cell signaling pathways. Its development is part of a broader effort to create targeted therapies that minimize off-target effects while maximizing therapeutic efficacy.
The synthesis of ACP-319 involves several key steps:
The detailed synthetic route typically involves multiple reaction conditions, including temperature control and solvent selection, to optimize yield and purity.
The molecular structure of ACP-319 features a complex arrangement that includes:
The precise molecular formula and structural data can be derived from crystallographic studies or NMR spectroscopy, which confirm the spatial arrangement of atoms within the molecule.
ACP-319 undergoes several key chemical reactions that facilitate its interaction with biological targets:
These reactions are critical for understanding how ACP-319 exerts its pharmacological effects in vivo.
The mechanism through which ACP-319 acts involves:
Data from preclinical studies demonstrate significant reductions in tumor burden when ACP-319 is administered alongside other targeted therapies.
ACP-319 exhibits several notable physical and chemical properties:
These properties are essential for determining dosage forms and delivery methods in clinical settings.
ACP-319 is primarily utilized in research focused on:
The scientific community continues to investigate ACP-319's potential applications across different cancer types and its ability to enhance existing treatment regimens.
ACP-319 (also known as AMG319) is a highly selective small-molecule inhibitor targeting the phosphatidylinositol 3-kinase delta (PI3Kδ) isoform. This isoform is predominantly expressed in leukocytes and plays a non-redundant role in B-cell development, activation, and migration. Structural analyses reveal that ACP-319 achieves isoform specificity through interactions with non-conserved residues in the ATP-binding pocket of PI3Kδ. Key differentiating features include:
Binding kinetics studies demonstrate high-affinity inhibition with an IC50 of 18 nM against PI3Kδ, significantly lower than for other isoforms (PI3Kα: 33,000 nM; PI3Kβ: 2,700 nM; PI3Kγ: 850 nM) [5]. The compound exhibits slow dissociation kinetics (residence time >60 minutes), enabling sustained target coverage despite rapid plasma clearance. This prolonged target engagement is critical for disrupting downstream signaling cascades in malignant B-cells.
Table 1: Selectivity Profile of ACP-319 Against Class I PI3K Isoforms
Isoform | IC50 (nM) | Primary Tissue Expression |
---|---|---|
PI3Kδ | 18 | Hematopoietic cells |
PI3Kγ | 850 | Leukocytes, endothelial cells |
PI3Kβ | 2,700 | Ubiquitous |
PI3Kα | 33,000 | Ubiquitous |
Source: Structural profiling data from [5]
ACP-319 exerts potent antitumor effects by blocking the canonical PI3K/AKT/mTOR (PAM) signaling axis, which is hyperactivated in B-cell malignancies. The molecular sequelae include:
In PTEN-deficient lymphoma models, ACP-319 restores pathway homeostasis without compensatory feedback activation—a limitation observed with pan-PI3K inhibitors [9] [6].
Table 2: Downstream Effects of PI3Kδ Inhibition on PAM Pathway Components
Signaling Node | Molecular Change | Functional Consequence |
---|---|---|
PIP3 | ↓ 85% (vs. control) | Impaired AKT membrane recruitment |
p-AKT (Thr308) | ↓ 92% | Loss of kinase activity |
p-S6 (Ser240/244) | ↓ 78% | Reduced protein synthesis |
FOXO1 | ↑ Nuclear localization (3.5x) | Pro-apoptotic gene expression |
Source: Biochemical assays from [9] [6]
BCR-dependent survival signals in malignant B-cells are critically dependent on PI3Kδ. ACP-319 disrupts this axis through:
In aggressive diffuse large B-cell lymphoma (DLBCL) models, ACP-319 reduces BCR-induced SYK phosphorylation by 70% and abolishes NF-κB nuclear translocation within 2 hours of exposure [10]. These effects correlate with dose-dependent apoptosis induction (EC50 = 50 nM).
Table 3: ACP-319 Effects on BCR-Associated Signaling Proteins
Protein Target | Change in Activity | Downstream Impact |
---|---|---|
SYK | ↓ 65–70% | Reduced proximal BCR signaling |
PLCγ2 | ↓ 75% | Impaired calcium mobilization |
NF-κB | ↓ Nuclear translocation (90%) | Downregulation of anti-apoptotic genes |
GLUT1 | ↓ Membrane expression (60%) | Inhibition of glycolysis |
The PI3Kδ and Bruton’s tyrosine kinase (BTK) pathways exhibit extensive cross-talk, creating a rationale for dual targeting. ACP-319 synergizes with BTK inhibitors (e.g., acalabrutinib) through:
In TCL1-192 murine CLL models, ACP-319 + acalabrutinib reduced splenic tumor burden by 98% (vs. 70–80% for single agents) and extended median survival by >2 weeks. Mechanistically, the combination suppressed phosphorylation of:
This synergy is contingent upon PI3Kδ selectivity; pan-PI3K inhibitors disrupt stromal support, counteracting BTK inhibitor efficacy [2].
Table 4: Synergistic Effects of ACP-319 and BTK Inhibitors in Preclinical Models
Parameter | ACP-319 Monotherapy | BTK Inhibitor Monotherapy | Combination Therapy |
---|---|---|---|
Tumor Burden Reduction (PB) | 65% | 75% | 95% |
Splenomegaly Resolution | Partial | Partial | Complete |
BCL-xL Expression | ↓ 40% | ↓ 30% | ↓ 85% |
Median Survival Extension | 7 days | 9 days | >21 days |
CAS No.: 25679-93-0
CAS No.: 63909-40-0
CAS No.: 519-63-1
CAS No.: